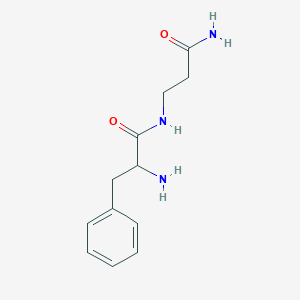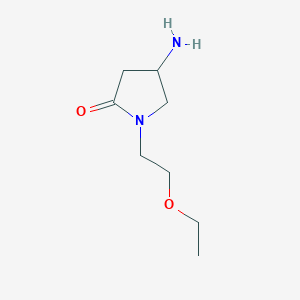![molecular formula C8H9ClN2O2S B1518299 2-[(6-chloropyrazin-2-yl)sulfanyl]acétate d'éthyle CAS No. 1156875-83-0](/img/structure/B1518299.png)
2-[(6-chloropyrazin-2-yl)sulfanyl]acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.69 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate consists of an ethyl acetate group attached to a 6-chloropyrazin-2-yl group via a sulfanyl (thiol) linkage .Applications De Recherche Scientifique
Recherche chimique
“2-[(6-chloropyrazin-2-yl)sulfanyl]acétate d'éthyle” est un composé chimique qui peut être utilisé dans diverses applications de recherche chimique. Il est disponible à l'achat auprès de fournisseurs de recherche scientifique .
Activité anticholinestérasique
Ce composé a été trouvé pour présenter des activités anticholinestérasiques modérées. Les composés anticholinestérasiques sont souvent utilisés dans le traitement de maladies comme la maladie d'Alzheimer et la myasthénie gravis .
Applications anthelminthiques
Le composé a montré un potentiel en tant qu'agent anthelminthique. En recherche, il a démontré une capacité à immobiliser le nématode à nœuds radiculaires Meloidogyne incognita, un pathogène végétal courant . Cela suggère une utilisation potentielle dans les applications agricoles pour protéger les cultures.
Activité nématostatique
En plus de ses propriétés anthelminthiques, “this compound” a également montré une activité nématostatique. Cela signifie qu'il peut inhiber le mouvement des nématodes, ce qui pourrait être utile dans le contrôle des infections parasitaires .
Contrôle des phytopathogènes
Le composé a été trouvé pour induire une immobilisation dans 98% de Meloidogyne incognita, un phytopathogène . Cela suggère qu'il pourrait être utilisé dans le contrôle des agents pathogènes des plantes, contribuant à protéger les cultures et à augmenter le rendement.
Utilisation potentielle dans la découverte de médicaments
Compte tenu de ses diverses activités biologiques, “this compound” pourrait être une cible potentielle pour la découverte de médicaments. Ses propriétés anticholinestérasiques et anthelminthiques, en particulier, suggèrent des applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
ethyl 2-(6-chloropyrazin-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)5-14-7-4-10-3-6(9)11-7/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVDRIWPSVIQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate in the context of this research?
A1: While many compounds in the study showed moderate anticholinesterase activity, Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate stood out for its remarkable in vitro ability to immobilize the root-knot nematode Meloidogyne incognita. [] This finding highlights its potential as a nematicidal agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)


![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)
![3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid](/img/structure/B1518262.png)

